phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate
Overview
Description
phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate is a chemical compound with the molecular formula C14H9FN2O2S It is known for its unique structural features, which include a benzothiazole ring substituted with a fluorine atom and a phenyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with phenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in various substituted benzothiazole derivatives .
Scientific Research Applications
phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key bacterial enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate can be compared with other similar compounds, such as:
6-fluorobenzo[d]thiazole amides: These compounds share the benzothiazole core and exhibit similar biological activities, including antimicrobial and antifungal properties.
Benzothiazole derivatives: A broad class of compounds with diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Thiazole derivatives: Compounds containing the thiazole ring, known for their wide range of pharmacological activities, such as antioxidant, analgesic, and neuroprotective effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2S/c15-9-6-7-11-12(8-9)20-13(16-11)17-14(18)19-10-4-2-1-3-5-10/h1-8H,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSNKKPRRSEVEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331441 | |
Record name | phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49734248 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874594-84-0 | |
Record name | phenyl N-(6-fluoro-1,3-benzothiazol-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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